(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl) benzenemethanol
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Overview
Description
(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl) benzenemethanol, also known as this compound, is a useful research compound. Its molecular formula is C13H11ClF3NO and its molecular weight is 289.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Serotonergic System and Amino Acids Research
Study of the Brain Serotonergic System with Labeled Alpha-Methyl-L-Tryptophan
- This study explores the use of alpha-methyl-L-tryptophan (alpha-MTrp) as a tracer to study brain serotonin (5-HT) synthesis rates. Alpha-MTrp is an artificial amino acid and an analog of tryptophan, the precursor of the neurotransmitter serotonin. The research suggests that measuring the unidirectional uptake of alpha-MTrp and its conversion to 5-HT synthesis rates is a valid approach for determining brain 5-HT synthesis rates. This method can be utilized in conjunction with autoradiographic measurements in laboratory animals and positron emission tomography in large animals and humans, indicating its potential application in neuroscience and pharmacology research (Diksic & Young, 2001).
Chemical Synthesis and Structured Catalysis
Cyclodextrins and Their Uses
- Cyclodextrins are cyclic oligosaccharides that have found widespread use in industrial products, technologies, and analytical methods due to their ability to form molecular complexes, altering the properties of the materials they interact with. This review highlights the inclusion complex-forming capability of cyclodextrins, suggesting their potential in enhancing the solubility, stability, and bioavailability of various compounds, which might be relevant in the formulation and application of complex chemical compounds like the one (Valle, 2004).
Indole Synthesis
Indole Synthesis: A Review and Proposed Classification
- The synthesis of indoles, a core structure in many pharmacologically active compounds, has been a long-standing area of interest in organic chemistry. This review proposes a classification for indole syntheses, which might offer insights into synthetic strategies that could be applicable to the synthesis of complex compounds like "(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl) benzenemethanol." The review covers various methods and pathways for indole construction, potentially relevant for the synthesis or understanding of related compounds (Taber & Tirunahari, 2011).
Safety and Hazards
The compound is not classified as a hazardous substance according to GHS . In case of exposure, it is advised to move to fresh air if inhaled, wash the affected area with soap and water if it comes in contact with skin, rinse eyes with plenty of water if it comes in contact with eyes, and seek medical attention if swallowed .
Properties
IUPAC Name |
(2R)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMUGFRERPPUHB-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@@](C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132729 |
Source
|
Record name | (αR)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927812-33-7 |
Source
|
Record name | (αR)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927812-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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